molecular formula C10H18O3Si B024766 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid CAS No. 102245-65-8

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Cat. No.: B024766
CAS No.: 102245-65-8
M. Wt: 214.33 g/mol
InChI Key: DNEAINNTXMYDFB-UHFFFAOYSA-N
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Description

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is an organosilicon compound characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to a but-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid typically involves the protection of hydroxyl groups using tert-butyl-dimethyl-silane (TBDMS) reagents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is used in:

    Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is required.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid involves the protection of hydroxyl groups through the formation of a stable silyloxy linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyl-dimethyl-silanyloxy group can be selectively removed under mild acidic conditions, revealing the free hydroxyl group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester
  • 4-(Tert-butyl-dimethyl-silanyloxy)-cyclohexanol
  • 4-(Tert-butyl-dimethyl-silanyloxy)-2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is unique due to its alkyne functionality, which allows for further chemical modifications and applications in complex organic synthesis. The presence of the silyloxy group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEAINNTXMYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625993
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102245-65-8
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 13.71 g t-butyldimethylsilyl propargyl ether in 160 mL anhydrous THF was added dropwise 35 mL EtMgBr (3M in Et2O) in a N2 atmosphere. After completing the addition, the reaction was stirred 45 minutes at room temperature. Pellets of dry ice were then added slowly until the reaction became cold and carboxylate salt precipitated. Stirring at room temperature was continued overnight. The reaction was concentrated to dryness and the residue partitioned between H2O and Et2O and the organic extract discarded. The aqueous solution was acidified to pH 2 with 6N HCl and immediately extracted with EtOAc. The organic layer was washed with 10% NaHCO3, H2O, and brine and dried (MgSO4). Filtration and concentration provided 13.56 g of product which was used without purification. 1H-NMR (CDCl3) δ 10.6 (s, 1H), 4.3 (s, 2H), 0.80 (s, 9H), 0.03 (s, 6H). ##STR73##
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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